Trimethylammonium bromide
Overview
Description
Trimethylammonium bromide is a quaternary ammonium compound with the chemical formula (CH₃)₃NBr. It is a white crystalline solid that is highly soluble in water. This compound is widely used in various scientific and industrial applications due to its surfactant properties and ability to form micelles in aqueous solutions.
Preparation Methods
Synthetic Routes and Reaction Conditions: Trimethylammonium bromide can be synthesized through the reaction of trimethylamine with methyl bromide. The reaction is typically carried out in an aqueous or alcoholic solution, where trimethylamine acts as a nucleophile and attacks the methyl bromide, resulting in the formation of this compound.
Industrial Production Methods: In industrial settings, this compound is produced by the direct alkylation of trimethylamine with methyl bromide. The reaction is conducted under controlled temperature and pressure conditions to ensure high yield and purity of the product. The resulting this compound is then purified through recrystallization or other suitable methods.
Chemical Reactions Analysis
Types of Reactions: Trimethylammonium bromide primarily undergoes substitution reactions due to the presence of the bromide ion. It can also participate in ion-exchange reactions and can act as a phase transfer catalyst in various organic reactions.
Common Reagents and Conditions:
Substitution Reactions: this compound can react with nucleophiles such as hydroxide ions, resulting in the formation of trimethylamine and water.
Ion-Exchange Reactions: It can exchange its bromide ion with other anions in solution, such as chloride or sulfate ions.
Major Products Formed:
Trimethylamine: Formed during substitution reactions with nucleophiles.
Various Salts: Formed during ion-exchange reactions with different anions.
Scientific Research Applications
Trimethylammonium bromide has a wide range of applications in scientific research, including:
Chemistry: Used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: Employed in the extraction and purification of nucleic acids, particularly in the isolation of high molecular weight DNA from plant tissues.
Medicine: Utilized in the formulation of antiseptics and disinfectants due to its antimicrobial properties.
Industry: Applied in the production of surfactants, detergents, and other cleaning agents.
Mechanism of Action
The mechanism of action of trimethylammonium bromide is primarily based on its surfactant properties. It reduces the surface tension of aqueous solutions, allowing it to interact with both hydrophilic and hydrophobic molecules. This property makes it effective in disrupting cell membranes, leading to cell lysis and the release of intracellular contents. In biological applications, it facilitates the extraction of nucleic acids by breaking down cell walls and membranes.
Comparison with Similar Compounds
Cetyltrimethylammonium Bromide:
Cetrimonium Chloride: A quaternary ammonium compound with a chloride ion instead of a bromide ion, used in similar applications as this compound.
Uniqueness: this compound is unique due to its shorter alkyl chain compared to cetylthis compound, making it more soluble in water and suitable for applications requiring higher solubility. Additionally, the bromide ion in this compound provides different reactivity compared to the chloride ion in cetrimonium chloride, allowing for specific applications in ion-exchange processes.
Properties
IUPAC Name |
N,N-dimethylmethanamine;hydrobromide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9N.BrH/c1-4(2)3;/h1-3H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AISMNBXOJRHCIA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C.Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10BrN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
75-50-3 (Parent) | |
Record name | Trimethylammonium bromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002840246 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID50182623 | |
Record name | Trimethylammonium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50182623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2840-24-6 | |
Record name | Trimethylammonium bromide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2840-24-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Trimethylammonium bromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002840246 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Trimethylammonium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50182623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Trimethylammonium bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.758 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TRIMETHYLAMMONIUM BROMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GM9DGY2VED | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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